4-(propane-2-sulfonyl)-1H-pyrazole
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Overview
Description
4-(propane-2-sulfonyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a propane-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propane-2-sulfonyl)-1H-pyrazole typically involves the reaction of pyrazole with propane-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(propane-2-sulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfone compounds.
Scientific Research Applications
4-(propane-2-sulfonyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-(propane-2-sulfonyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(propane-2-sulfonyl)-1H-benzimidazole: Similar in structure but contains a benzimidazole ring instead of a pyrazole ring.
4-(propane-2-sulfonyl)-1H-indazole:
Uniqueness
4-(propane-2-sulfonyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a sulfonyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
2742659-28-3 |
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Molecular Formula |
C6H10N2O2S |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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